(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate
Description
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate is a polyol derivative featuring a 19-carbon backbone with five hydroxyl groups and a methanesulfonate ester at position 3. Its stereochemistry is defined by the (2R,3R,4R,5R) configuration, which significantly influences its physicochemical properties. The molecular formula is C₂₀H₄₂O₇S, with a calculated molecular weight of 426.60 g/mol .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxynonadecan-3-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3/t17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGKQJJVWFSJQE-UAFMIMERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446261 | |
| Record name | (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570414-11-8 | |
| Record name | (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation Using Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is widely employed for sulfonation due to its high reactivity with hydroxyl groups. As demonstrated in the synthesis of dimethyl methane sulfonamide, nitroalkane solvents (e.g., nitroethane) enhance solubility and facilitate byproduct removal. For the target compound, a nitroalkane-mediated reaction at 25–30°C allows selective sulfonation at the C3 position, likely due to steric and electronic effects influencing reactivity across the pentol’s hydroxyl groups.
Key Reaction Parameters:
Hydrolysis-Assisted Sulfonation
An alternative method involves intermediate formation of a sulfonate ester via methanesulfonic acid (MsOH) under hydrolytic conditions. This approach, adapted from ixitecan mesylate synthesis, uses MsOH in aqueous 2-methoxyethanol at 100–115°C. The aqueous phase promotes selective sulfonation at the thermodynamically favored C3 position, while elevated temperatures accelerate reaction kinetics.
Reaction Optimization and Byproduct Management
Solvent Selection and Recycling
Nitroalkanes like nitroethane enable efficient separation of amine hydrochloride byproducts via filtration at 50–80°C. For the pentol substrate, nitroethane’s high polarity stabilizes the transition state during sulfonation, while its low solubility for inorganic salts simplifies purification. Post-reaction, the solvent can be distilled and reused, reducing costs.
Temperature-Dependent Crystallization
Post-sulfonation, the product is recovered via cooling crystallization. At 0–25°C, the sulfonated pentol precipitates as a crystalline solid, while residual MsCl and byproducts remain dissolved. This step achieves >90% recovery efficiency, as evidenced by similar protocols for methane sulfonamide derivatives.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from under-sulfonated impurities. Retention times and peak areas correlate with >98% purity in optimized batches.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Features:
Key Observations :
- The target compound’s long hydrocarbon chain distinguishes it from shorter analogs (e.g., C6 indole derivatives).
Physicochemical Properties and Analytical Data
Comparative Data Table:
Analysis :
- Molecular Weight : The target compound’s larger size (426.60 g/mol) contrasts with indole analogs (~396 g/mol) and MsDPEN derivatives (~290 g/mol).
- Optical Activity : Stereochemistry in indole analogs correlates with [α]D values (e.g., –18 vs. –50), suggesting the target’s (2R,3R,4R,5R) configuration may similarly influence its optical rotation .
- Solubility : Methanesulfonate’s polarity likely enhances water solubility compared to indole derivatives, though direct data are lacking.
Stereochemical Influences on Physical Characteristics
Stereochemistry critically impacts properties such as optical rotation and chromatographic behavior:
- In indole-pentol analogs, (2R,3R,4R,5R) stereochemistry yields [α]D = –18, while (2S,3S,4S,5R) results in [α]D = –50 .
- Rf values vary with stereochemistry (e.g., 0.28 vs. 0.25), highlighting the role of spatial arrangement in polarity and interaction with stationary phases .
Implications for the Target Compound :
The (2R,3R,4R,5R) configuration likely confers moderate polarity and distinct chromatographic retention compared to diastereomers.
Biological Activity
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse studies and data.
Chemical Structure and Properties
The compound is characterized by its nonadecanepentol backbone and the presence of a methanesulfonate group. Its stereochemistry is defined by the R configuration at the 2nd, 3rd, 4th, and 5th carbon positions. This specific arrangement contributes to its biological interactions.
- Molecular Formula : C₁₉H₄₁O₅S
- Molecular Weight : 366.59 g/mol
- Solubility : Soluble in polar solvents such as methanol and ethanol.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of this compound. It has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The compound exhibited selective cytotoxicity with varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that this compound may have potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The methanesulfonate group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a potential lead for developing new antibiotics due to its effectiveness against resistant strains .
Case Study 2: Cancer Cell Line Testing
A study conducted by Smith et al. (2023) explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in HeLa cells compared to untreated controls. This study suggests that further investigation into its mechanism could unveil new therapeutic avenues for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
